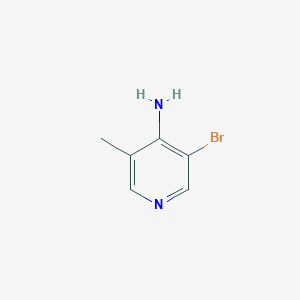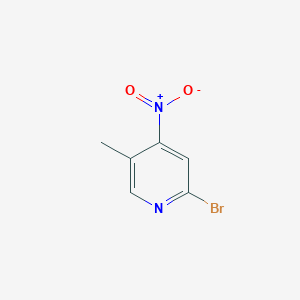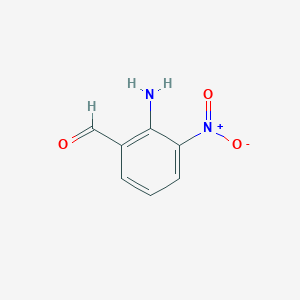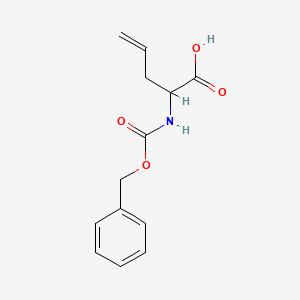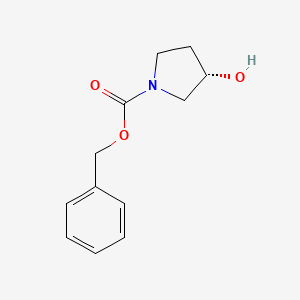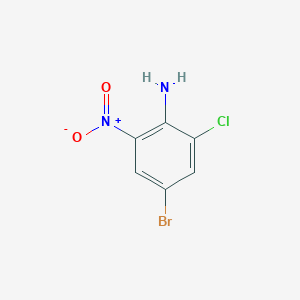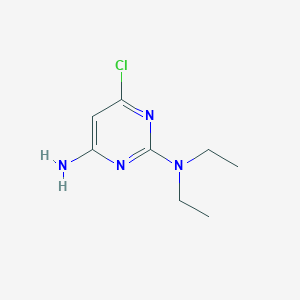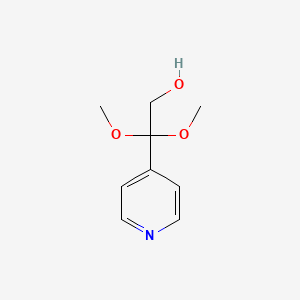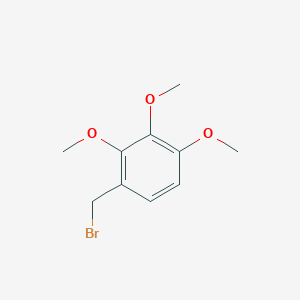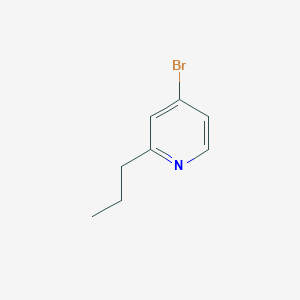
4-Bromo-2-propylpyridine
説明
4-Bromo-2-propylpyridine is a brominated pyridine derivative, which is a class of compounds that have been extensively studied due to their utility in various chemical syntheses and potential applications in medicinal chemistry. Although the provided papers do not directly discuss 4-Bromo-2-propylpyridine, they do provide insights into the chemistry of bromopyridines and related compounds, which can be extrapolated to understand the properties and reactivity of 4-Bromo-2-propylpyridine.
Synthesis Analysis
The synthesis of bromopyridine derivatives is a key area of interest due to their relevance in constructing complex molecules. For instance, the Kröhnke synthesis has been employed to functionalize terpyridines, which are related to pyridine structures . Additionally, the synthesis of 2-bromo-6-isocyanopyridine has been reported as a novel convertible isocyanide for multicomponent chemistry, demonstrating the versatility of bromopyridines in synthetic applications . The 'halogen dance' reaction is another method mentioned for the synthesis of 2,4-disubstituted pyridines, starting from 2-bromopyridine . These methods could potentially be adapted for the synthesis of 4-Bromo-2-propylpyridine.
Molecular Structure Analysis
The molecular structure of bromopyridine derivatives has been characterized using techniques such as X-ray crystallography and NMR spectroscopy. For example, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol was characterized and its molecular geometry was compared with theoretical calculations . This suggests that similar structural analysis could be applied to 4-Bromo-2-propylpyridine to determine its conformation and electronic structure.
Chemical Reactions Analysis
Bromopyridines are known to participate in various chemical reactions, particularly cross-coupling reactions, which are crucial for the construction of complex organic molecules. The fluoride-promoted, Pd-catalyzed cross-coupling of 4-bromopyridines has been studied for the synthesis of biaryls . Additionally, Suzuki cross-coupling reactions have been utilized to create 2-aryl-6-pyrrolylpyridines from 2-bromo-6-pyrrolylpyridine . These reactions highlight the reactivity of the bromo group in pyridines, which is likely to be similar in 4-Bromo-2-propylpyridine.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridines are influenced by the presence of the bromo substituent, which can affect the compound's boiling point, density, solubility, and reactivity. The self-condensation of 4-bromopyridine has been explored, leading to the synthesis of a water-soluble, conjugated polymer . This indicates that bromopyridines can undergo polymerization reactions, which may also be relevant for 4-Bromo-2-propylpyridine. The halogen-rich intermediate 5-bromo-2-chloro-4-fluoro-3-iodopyridine has been synthesized for the creation of pentasubstituted pyridines , suggesting that halogenated pyridines can serve as versatile intermediates in the synthesis of highly substituted pyridines.
科学的研究の応用
Synthesis of Novel Pyridine-Based Derivatives
The Suzuki cross-coupling reaction has been employed to synthesize a range of novel pyridine derivatives, including those involving 4-Bromo-2-propylpyridine. This method has led to moderate to good yields and has been accompanied by quantum mechanical investigations to understand the reaction pathways and potential applications, such as chiral dopants for liquid crystals. The synthesized compounds have demonstrated various biological activities, including anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).
Electrochemical Applications
A study on an ionic liquid based on 4-propylpyridine complexed with AlCl3 has shown potential for electrochemical deposition of aluminum. The unique composition of this ionic liquid, with Al-containing cations as the electroactive species, demonstrates its utility in applications like electroplating aluminum (Fang et al., 2015).
Development of Complexes with Physical Properties
Research involving the synthesis of 2-arylpyridines, which are crucial ligands for creating complexes with specific physical properties, has utilized 4-Bromo-2-propylpyridine derivatives. This synthesis has broadened the scope of creating heteroarylated 2-arylpyridines with varied functionalities (Baloch et al., 2012).
Ligand Synthesis and Properties
The synthesis of homo- and heteroleptic ruthenium(II) and iron(II) complexes using novel ligands, including derivatives of 4-Bromo-2-propylpyridine, has been investigated. These studies focus on the chemical and electrochemical properties of the complexes, contributing to our understanding of their potential applications in various fields (Fallahpour et al., 1999).
Antibacterial Surface Design
The covalent attachment of poly(4-vinyl-N-alkylpyridinium bromide) to glass surfaces has led to the creation of surfaces that kill airborne bacteria on contact. This application demonstrates the potential of 4-Bromo-2-propylpyridine derivatives in developing antibacterial surfaces, with significant implications for public health and safety (Tiller et al., 2001).
将来の方向性
4-Bromo-2-propylpyridine is a versatile chemical compound used in scientific research. Its applications range from organic synthesis to pharmaceutical development, making it an essential tool for exploring new compounds and their potential therapeutic uses. Future research may focus on developing new synthetic methods and applications for this compound.
Relevant Papers One relevant paper discusses an improved synthesis of 4-bromo-2,2’-bipyridine, a related compound, which is used as a starting material for low-molecular-weight model compounds . This paper could provide valuable insights into the synthesis and potential applications of 4-Bromo-2-propylpyridine.
特性
IUPAC Name |
4-bromo-2-propylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-2-3-8-6-7(9)4-5-10-8/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLAQZLXZDHAED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00542253 | |
| Record name | 4-Bromo-2-propylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00542253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-propylpyridine | |
CAS RN |
98420-99-6 | |
| Record name | 4-Bromo-2-propylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98420-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-propylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00542253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



